2-Amino-5-nitrobenzotrifluoride

描述

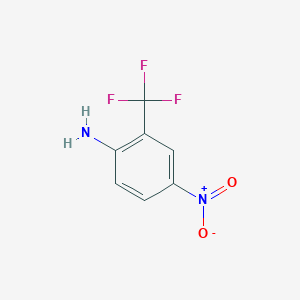

2-Amino-5-nitrobenzotrifluoride is an organic compound with the molecular formula C7H5F3N2O2. It is a yellow to brown crystalline solid that is used as an intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals . The compound is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) on a benzene ring, along with three fluorine atoms attached to a methyl group.

准备方法

Synthetic Routes and Reaction Conditions

2-Amino-5-nitrobenzotrifluoride can be synthesized through several methods. One common method involves the trifluoromethylation of 4-nitroaniline. In this process, 4-nitroaniline is reacted with trifluoroiodomethane in the presence of a catalyst such as iridium-tris(2-phenylpyridine) (fac-Ir(ppy)3) and potassium carbonate in 1,2-dichloroethane under an inert atmosphere. The reaction is carried out at room temperature under blue light for 24 hours, yielding this compound .

Industrial Production Methods

Industrial production of this compound typically involves the aminolysis of 2-chloro-5-nitrobenzotrifluoride in an alcohol solution, followed by recrystallization to obtain the pure product. The reaction is carried out at temperatures between 120-150°C, and the product is purified through recrystallization .

化学反应分析

Types of Reactions

2-Amino-5-nitrobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used.

Major Products Formed

Substitution Reactions: Products include various substituted benzotrifluorides.

Reduction Reactions: The major product is 2,5-diaminobenzotrifluoride.

Oxidation Reactions: Products depend on the specific oxidizing agent used.

科学研究应用

Pharmaceuticals

2-Amino-5-nitrobenzotrifluoride is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the production of active ingredients for medications due to its chemical reactivity and ability to undergo further transformations.

Agricultural Chemicals

This compound is utilized in the formulation of herbicides, pesticides, and fungicides. Its properties allow it to act effectively against various agricultural pests and diseases, enhancing crop yield and protection.

Dyes and Pigments

The compound serves as a raw material in the manufacturing of organic pigments and dyes. Particularly, it is involved in producing fluorescent dyes used in textiles and other applications where vibrant colors are essential.

Corrosion Inhibition

In the petroleum industry, this compound functions as a corrosion inhibitor. It protects metal surfaces from degradation caused by corrosive agents present in crude oil and natural gas, thereby extending the lifespan of pipelines and equipment.

Fluorescent Probes

The compound is also employed in creating fluorescent probes for scientific research. These probes are vital for imaging and detecting biological molecules, facilitating advancements in biochemistry and molecular biology.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the effectiveness of using this compound as an intermediate for synthesizing anti-inflammatory drugs. The compound's reactivity allowed for efficient transformation into desired pharmaceutical agents with high yields.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Nitration | 85 | Nitric Acid/Sulfuric Acid |

| Reduction | 90 | Sodium Borohydride/Acetic Acid |

Case Study 2: Agricultural Applications

Research on the use of this compound in developing new herbicides revealed its potential to inhibit weed growth effectively while being environmentally friendly compared to conventional options.

| Herbicide Type | Efficacy (%) | Application Rate (kg/ha) |

|---|---|---|

| Selective Herbicide | 75 | 1.5 |

| Non-selective Herbicide | 65 | 2.0 |

作用机制

The mechanism of action of 2-Amino-5-nitrobenzotrifluoride involves its interaction with various molecular targets. The amino and nitro groups on the benzene ring allow it to participate in a range of chemical reactions, making it a versatile intermediate. The trifluoromethyl group enhances its stability and reactivity, allowing it to interact with specific enzymes and receptors in biological systems .

相似化合物的比较

Similar Compounds

- 2-Amino-4-nitrobenzotrifluoride

- 3-Amino-5-nitrobenzotrifluoride

- 4-Nitro-2-(trifluoromethyl)aniline

Uniqueness

2-Amino-5-nitrobenzotrifluoride is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and makes it a valuable intermediate in various synthetic processes .

生物活性

2-Amino-5-nitrobenzotrifluoride (2-ANBTF) is a chemical compound with significant biological activity, particularly in the fields of pharmaceuticals and environmental science. This article explores its biological properties, mechanisms of action, and implications for various applications based on diverse research findings.

This compound is characterized by the following properties:

- Molecular Formula : C₇H₅F₃N₂O₂

- Melting Point : 127-130°C

- Solubility : Soluble in organic solvents (e.g., ethanol, acetone) but insoluble in water.

- Toxicity : Toxic when ingested or inhaled, necessitating careful handling in laboratory settings .

Antibacterial Properties

Research indicates that 2-ANBTF exhibits antibacterial activity against various pathogens. A study synthesized a library of analogues based on 2-amino-5-nitrothiazole and tested their ability to inhibit the growth of Helicobacter pylori, Campylobacter jejuni, and Clostridium difficile. The results demonstrated that modifications to the compound could enhance its antibacterial properties, particularly through inhibition of the enzyme pyruvate:ferredoxin oxidoreductase (PFOR), which is vital for energy metabolism in anaerobic bacteria .

The mechanism of action for 2-ANBTF involves:

- Inhibition of PFOR : The compound acts as a competitive inhibitor by binding to the thiamine pyrophosphate cofactor of PFOR, disrupting acetyl-CoA production essential for bacterial energy metabolism .

- Nitroreduction : Several analogues were shown to undergo nitroreduction, suggesting that this process may contribute to their antibacterial efficacy. For instance, certain analogues demonstrated increased susceptibility to nitroreduction compared to established substrates like nitrofurazone .

Genotoxicity Studies

Genotoxicity assessments reveal that 2-ANBTF can induce mutations in various experimental systems. In studies involving Salmonella typhimurium and mouse lymphoma cells, the compound was shown to cause chromosomal aberrations and sister chromatid exchanges. However, it did not induce dominant lethal mutations in vivo in rats . These findings suggest potential risks associated with exposure to 2-ANBTF.

Toxicological Investigations

A comprehensive two-year study evaluated the long-term effects of 2-ANBTF on Fischer 344/N rats and B6C3F1 mice. The study administered varying doses (0, 100, 200 mg/kg) and observed dose-related reductions in survival rates, particularly at higher doses. Notably, pancreatic acinar-cell adenomas were significantly more prevalent in low-dose male rats compared to controls .

Application in Fluorescent Probes

This compound is also utilized in developing fluorescent probes for biological imaging. These probes are essential for detecting biological molecules in research settings, showcasing the compound's versatility beyond its antibacterial properties .

Summary of Findings

| Property | Details |

|---|---|

| Chemical Formula | C₇H₅F₃N₂O₂ |

| Melting Point | 127-130°C |

| Solubility | Soluble in organic solvents |

| Antibacterial Activity | Effective against H. pylori, C. jejuni, and C. difficile |

| Mechanism of Action | Inhibition of PFOR; nitroreduction |

| Genotoxicity | Induces mutations; does not cause dominant lethal mutations |

| Applications | Used in dyes, pigments, and fluorescent probes |

属性

IUPAC Name |

4-nitro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)11/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTZLWVITTVZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153095 | |

| Record name | 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-01-7 | |

| Record name | 4-Nitro-2-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-α,α,α-trifluoro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthetic route described in the paper "An Efficient Synthesis of 2-(2,2-difluoroethoxy)-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) Benzenesulfonamide: Penoxsulam"? []

A1: The paper outlines a novel and efficient nine-step synthesis of Penoxsulam, a potent herbicide, utilizing 4-Nitro-2-(trifluoromethyl)aniline as a starting material. [] The significance lies in the improved efficiency of this method compared to previous approaches. It offers a shorter reaction time, milder reaction conditions, easier purification, and a doubled overall yield (22.9%). [] This advancement holds promise for more cost-effective and environmentally friendly production of Penoxsulam.

Q2: How does the incorporation of 4-Nitro-2-(trifluoromethyl)aniline into bioconjugates contribute to their potential as photochemotherapeutic agents? []

A2: The research paper "NO Photoreleaser-Deoxyadenosine and -Bile Acid Derivative Bioconjugates as Novel Potential Photochemotherapeutics" explores the use of 4-Nitro-2-(trifluoromethyl)aniline as a photolabile nitric oxide (NO) donor. [] The compound is incorporated into bioconjugates containing 2'-deoxyadenosine and ursodeoxycholic acid derivatives. Upon exposure to visible light, these conjugates effectively release NO. [] This controlled release of NO, a known cytotoxic agent, under light activation makes these bioconjugates promising candidates for photochemotherapeutic applications, potentially offering targeted cancer treatment with reduced side effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。